REACTION_CXSMILES
|
N#N.C([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=C.[C:14](OCC=C)(=O)[C:15](C)=C.C(O)(=O)C1C=CC=CC=1.C(OC(=O)C(C)=C)CCCCCCCCCCC>C(OC(=O)C)C.O1CCCC1>[CH:14]([C:7]1[CH:6]=[CH:5][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])=[CH2:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
93.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-necked flask fitted with a thermometer, and a reflux condenser
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
CUSTOM
|
Details
|
The flask was purged with N2
|
Type
|
CUSTOM
|
Details
|
The flask was purged again with N2 and 1 g of 2,2-azobisisobutyronitrile (AIBN)
|
Type
|
ADDITION
|
Details
|
was added all at once and
|
Type
|
TEMPERATURE
|
Details
|
heated at 70° C. under a N2 blanket
|
Type
|
TEMPERATURE
|
Details
|
The resulting polymeric solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with twice its volume with Isopar™ G
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble materials (About 125 mg of homopolymer of VBA acid
|
Type
|
ADDITION
|
Details
|
The clear filtered polymeric solution was further diluted with Isopar™ G to 4.1 liters
|
Type
|
DISTILLATION
|
Details
|
was subjected to distillation under reduced pressure until about 500 ml of the distillate
|
Type
|
CUSTOM
|
Details
|
was collected in the receiving flask
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |